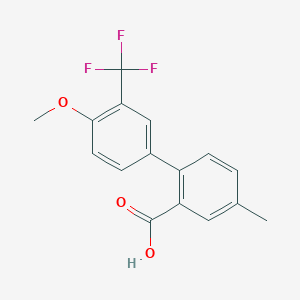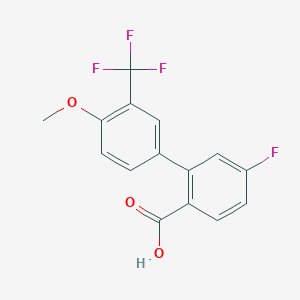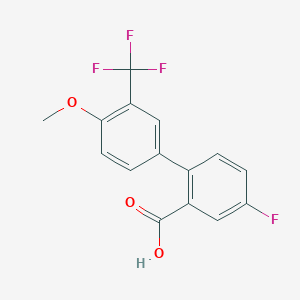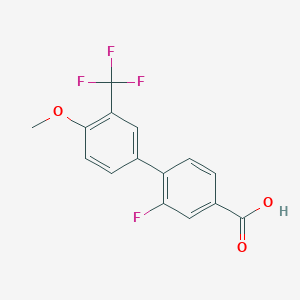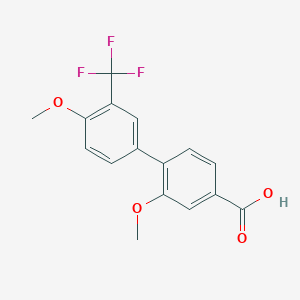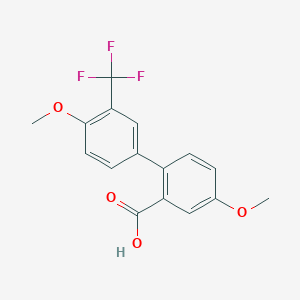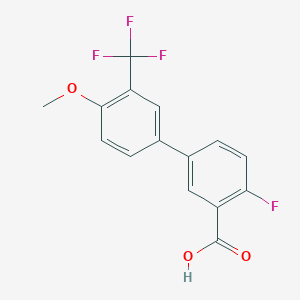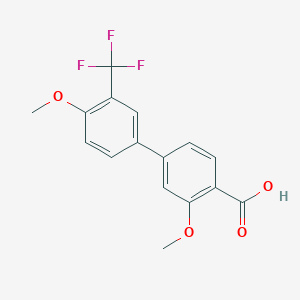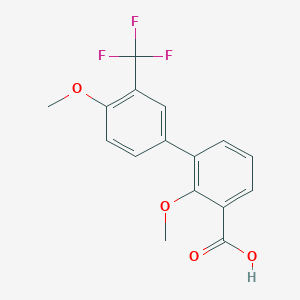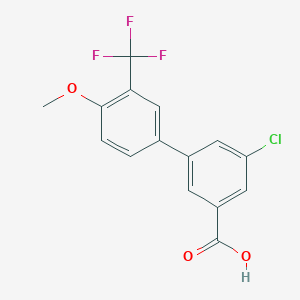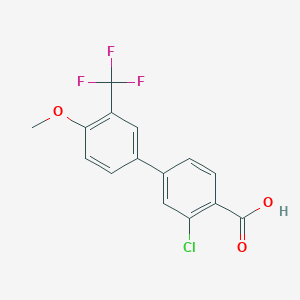
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
描述
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, or 6-CMTBA, is a widely used synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a small molecule that belongs to the family of phenylbenzoic acids, and is commonly used in the synthesis of various organic compounds. Its unique chemical structure allows it to be used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in pharmaceutical synthesis. In addition, 6-CMTBA has been found to have potential therapeutic applications, given its ability to interact with various biological systems.
作用机制
The exact mechanism of action of 6-CMTBA is not yet fully understood. However, it is known that the compound is able to interact with various biological systems, including enzymes, neurotransmitters, and genes. For example, 6-CMTBA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, by binding to its active site and preventing its activity. In addition, 6-CMTBA has been found to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their receptors and either activating or inhibiting their activity. Finally, 6-CMTBA has been found to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation, by binding to their promoters and either activating or inhibiting their transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMTBA have been studied in a variety of systems, including bacteria, yeast, and mammalian cells. In general, 6-CMTBA has been found to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, 6-CMTBA has been found to reduce the expression of certain genes involved in apoptosis, such as caspase-3, and to inhibit the proliferation of certain types of cells, such as cancer cells.
实验室实验的优点和局限性
6-CMTBA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. In addition, 6-CMTBA is a small molecule, which makes it ideal for use in biological assays and other studies that require precise control over the concentration of the compound. However, 6-CMTBA is relatively unstable and can be easily degraded in the presence of light or heat. Furthermore, it is a relatively expensive reagent, making it difficult to use in large-scale experiments.
未来方向
Given its potential therapeutic applications, 6-CMTBA has the potential to be further studied for its potential clinical applications. For example, further research could be done to explore its ability to modulate the activity of certain enzymes and neurotransmitters, as well as its ability to modulate the expression of certain genes. In addition, further research could be done to explore its potential synergistic effects with other compounds, as well as its potential to be used in combination with other therapeutic agents. Finally, further research could be done to explore its potential applications in other biological systems, such as plants and animals.
合成方法
6-CMTBA is synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylbenzene and chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired 6-chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid as a white solid. The second step involves the purification of the product by recrystallization, which yields 6-CMTBA with a purity of up to 95%.
科学研究应用
6-CMTBA has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a ligand in metal-catalyzed cross-coupling reactions. In addition, 6-CMTBA has been found to have potential therapeutic applications, as it has been shown to interact with various biological systems. For example, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine. Furthermore, 6-CMTBA has been studied for its ability to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation.
属性
IUPAC Name |
2-chloro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOMNPIIOIWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692175 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261936-00-8 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



